2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Descripción
The compound 2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid features a fused imidazo[4,5-b]pyridine core substituted with methoxyphenyl groups at positions 2 and 5, along with a carboxylic acid moiety at position 5. The methoxy groups may enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins, while the carboxylic acid improves solubility and pharmacokinetic properties.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c1-29-14-7-5-12(6-8-14)21-25-19-15(23(27)28)11-16(24-22(19)26-21)13-9-17(30-2)20(32-4)18(10-13)31-3/h5-11H,1-4H3,(H,27,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLRVCWCMVBWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is part of the imidazopyridine family, which has garnered significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antiproliferative effects against various cancer cell lines, antibacterial properties, and potential mechanisms of action.
- Molecular Formula : CHNO
- Molecular Weight : 370.40 g/mol
- LogP : 2.6
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 3
Antiproliferative Activity
Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit potent antiproliferative activity against a variety of human cancer cell lines. The specific compound has shown promising results in inhibiting the growth of several cancer types:
| Cell Line | IC (µM) |
|---|---|
| LN-229 (Glioblastoma) | 0.7 |
| HCT-116 (Colorectal Carcinoma) | 0.4 |
| NCI-H460 (Lung Carcinoma) | 1.8 |
| HeLa (Cervical Cancer) | 1.2 |
These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.
Antibacterial Activity
The antibacterial properties of the compound were assessed against various bacterial strains. However, it was noted that while some derivatives showed moderate activity against E. coli (Minimum Inhibitory Concentration - MIC 32 µM), the parent compound demonstrated limited antibacterial effects.
The potential mechanisms through which imidazopyridines exert their biological effects include:
- Inhibition of Tubulin Polymerization : Some derivatives have been identified as potent inhibitors of tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
- Interference with Cell Signaling Pathways : Compounds in this class have been shown to modulate various signaling pathways associated with cancer progression and apoptosis.
Case Studies
-
Case Study on Colon Carcinoma :
- A study evaluated the efficacy of the compound on colon carcinoma cell lines and reported a significant reduction in cell viability at low concentrations (IC < 1 µM). This suggests a potential application in targeted therapy for colorectal cancer.
-
Case Study on Lung Cancer :
- In another investigation involving lung carcinoma cells, the compound exhibited IC values comparable to established chemotherapeutics, indicating its potential as a candidate for further development in lung cancer treatment.
Comparación Con Compuestos Similares
Combretastatin Analogs (Stilbene Derivatives)
Key Compound : Combretastatin A-4 [(cis)-1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene] .
- Structural Differences : Combretastatin A-4 is a cis-stilbene derivative with two methoxy-substituted phenyl rings linked by an ethene bridge. In contrast, the target compound replaces the ethene bridge with a rigid imidazo[4,5-b]pyridine core.
- Activity : Combretastatin A-4 inhibits tubulin polymerization (IC₅₀: 2.5 µM) and colchicine binding (Ki: 0.14 µM), with potent cytotoxicity (IC₅₀: 7 nM) . The rigid core of the target compound may confer greater metabolic stability compared to the flexible ethene bridge in combretastatin analogs.
Table 1: Structural and Functional Comparison with Combretastatin A-4
Thiazolo[3,2-a]Pyrimidine Derivatives
Key Compounds : Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate and related analogs .
- Structural Differences : These compounds feature a thiazolo-pyrimidine core instead of imidazo-pyridine. The target compound’s carboxylic acid replaces the ethyl ester group in these derivatives.
- The carboxylic acid in the target compound may enhance solubility and bioavailability compared to ester-containing analogs.
Table 2: Comparison with Thiazolo-Pyrimidine Derivatives
Other Imidazo-Pyridine Derivatives
Key Compounds :
3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine : Features an ethyl group and pyridinyl substituent.
Benzodiazepine-based γ-turn mimetics (e.g., 1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-imidazo[4,5-c]pyridine-6-carboxylic acid) .
- Structural Differences: The target compound’s 3,4,5-trimethoxyphenyl group contrasts with the pyridin-4-yl group in , which may alter electronic properties and binding interactions.
Activity : Imidazo[4,5-c]pyridine derivatives are γ-turn mimetics with applications in peptide mimicry , while the target’s methoxy-rich structure suggests tubulin or kinase targeting.
Table 3: Comparison with Imidazo-Pyridine Analogs
Key Research Findings and Implications
Methoxy Substitutions: The 3,4,5-trimethoxyphenyl group is a hallmark of tubulin-binding agents (e.g., combretastatin A-4 ).
Carboxylic Acid Advantage : Compared to ester or ether derivatives (e.g., ), the carboxylic acid group may improve solubility and enable salt formation, enhancing drug-likeness.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
